2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether derivative is reacted with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Sulfoxides and sulfones: from oxidation reactions.
Amines: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, oxadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide may impart unique properties such as increased lipophilicity, which can affect its biological activity and solubility. Additionally, the specific substitution pattern on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H13BrN4O4S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H13BrN4O4S/c1-10-8-11(22(24)25)6-7-14(10)19-15(23)9-27-17-21-20-16(26-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,23) |
InChI Key |
FAUPFKIJODXCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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